molecular formula C18H24N2O4 B2892773 3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 1798513-55-9

3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No.: B2892773
CAS No.: 1798513-55-9
M. Wt: 332.4
InChI Key: WDXVPYMSFWUTBV-UHFFFAOYSA-N
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Description

3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis of New Derivatives

  • Research has been conducted on the synthesis of new oxazepine compounds containing an azo group, which involves the preparation of derivatives that include the 4-methoxy phenyl component. These compounds were characterized by various spectroscopic methods, indicating their potential utility in further chemical and pharmacological studies (Sallal & Ghanem, 2018).

Applications in Antibacterial Agents

  • Oxazolidinones, a class to which the compound relates, have shown promise as antibacterial agents. A novel synthesis route for enantiomerically pure 4,5-substituted 2-oxazolidinones has been developed, highlighting their significance as precursors for pharmacologically active compounds, including β-amino alcohols, β-blockers, and azasugar derivatives (Schierle-Arndt et al., 2001).

Antimicrobial Activity

  • A study on the synthesis and antibacterial activity of certain bromides and amines derived from azepin-1-ium indicates the potential of these derivatives for inhibiting the growth of both bacteria and fungi. This suggests a pathway for the development of new antimicrobial drugs based on these structures (Demchenko et al., 2021).

Mechanism of Action Studies

  • The mechanism of inactivation of monoamine oxidase by certain oxazolidinones has been proposed, providing insights into the interaction of these compounds with biological targets. This research helps in understanding how modifications in the oxazolidinone structure could impact their biological activity (Gates & Silverman, 1989).

Novel Synthesis Approaches

  • Innovative approaches for the synthesis of oxazolidin-4-ones through [3 + 2] cycloaddition reactions have been developed. This method allows for the rapid formation of these compounds, demonstrating the versatility and potential for modification of the oxazolidinone scaffold for various applications (Zhang et al., 2016).

Properties

IUPAC Name

3-[2-[3-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-23-16-7-5-14(6-8-16)15-4-2-3-9-19(12-15)17(21)13-20-10-11-24-18(20)22/h5-8,15H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXVPYMSFWUTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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